methyl(2S)-2-hydroxy-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate
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Overview
Description
methyl(2S)-2-hydroxy-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate is a complex organic compound that belongs to the class of pyrrolo[2,3-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of iodine and the specific stereochemistry (S-configuration) adds to the uniqueness and potential reactivity of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2S)-2-hydroxy-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate typically involves multi-step organic synthesis. The key steps include:
Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through various methods such as Cu-catalyzed reactions, microwave-assisted reactions, and pyrrole-based reactions.
Introduction of the iodine substituent: This step often involves halogenation reactions using reagents like iodine or iodinating agents.
Esterification: The final step involves the esterification of the hydroxy group with methyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and scalability. Techniques like continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
methyl(2S)-2-hydroxy-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4.
Substitution: The iodine substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in suitable solvents.
Reduction: LiAlH4 or NaBH4 in dry ether or THF.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl(2S)-2-hydroxy-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Biological Studies: Its derivatives can be used to study biological pathways and molecular interactions.
Chemical Biology: It can serve as a probe to investigate enzyme activities and protein-ligand interactions.
Material Science: Its unique structure can be utilized in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl(2S)-2-hydroxy-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate involves its interaction with specific molecular targets. The iodine substituent and the pyrrolo[2,3-b]pyridine core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents and stereochemistry.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar fused ring system but with different nitrogen positioning.
Imidazo[1,2-a]pyridines: These compounds have a similar bicyclic structure but with different heteroatoms.
Uniqueness
methyl(2S)-2-hydroxy-2-{4-iodo-1,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}acetate is unique due to its specific stereochemistry, the presence of an iodine substituent, and its potential reactivity. These features make it a valuable compound for various applications in medicinal chemistry and scientific research.
Properties
Molecular Formula |
C12H13IN2O3 |
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Molecular Weight |
360.15 g/mol |
IUPAC Name |
methyl (2S)-2-hydroxy-2-(4-iodo-1,6-dimethylpyrrolo[2,3-b]pyridin-5-yl)acetate |
InChI |
InChI=1S/C12H13IN2O3/c1-6-8(10(16)12(17)18-3)9(13)7-4-5-15(2)11(7)14-6/h4-5,10,16H,1-3H3/t10-/m0/s1 |
InChI Key |
VIBVHIHAFMAAHF-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C(=C2C=CN(C2=N1)C)I)[C@@H](C(=O)OC)O |
Canonical SMILES |
CC1=C(C(=C2C=CN(C2=N1)C)I)C(C(=O)OC)O |
Origin of Product |
United States |
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